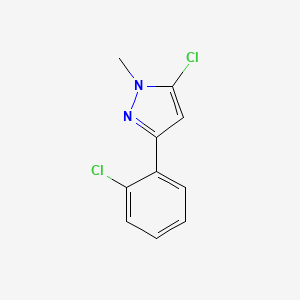

5-Chloro-3-(2-chlorophenyl)-1-methyl-1H-pyrazole

CAS No.:

Cat. No.: VC18339256

Molecular Formula: C10H8Cl2N2

Molecular Weight: 227.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H8Cl2N2 |

|---|---|

| Molecular Weight | 227.09 g/mol |

| IUPAC Name | 5-chloro-3-(2-chlorophenyl)-1-methylpyrazole |

| Standard InChI | InChI=1S/C10H8Cl2N2/c1-14-10(12)6-9(13-14)7-4-2-3-5-8(7)11/h2-6H,1H3 |

| Standard InChI Key | YMQROFLGEPJQMX-UHFFFAOYSA-N |

| Canonical SMILES | CN1C(=CC(=N1)C2=CC=CC=C2Cl)Cl |

Introduction

Structural Characteristics

The compound features a pyrazole ring—a five-membered aromatic heterocycle with two adjacent nitrogen atoms. Key substituents include:

-

A methyl group at position 1, enhancing steric stability.

-

A 2-chlorophenyl group at position 3, introducing electron-withdrawing effects that modulate reactivity.

-

A chlorine atom at position 5, contributing to electronic polarization.

The IUPAC name is 5-chloro-3-(2-chlorophenyl)-1-methylpyrazole, with the SMILES string CN1C(=CC(=N1)C2=CC=CC=C2Cl)Cl. X-ray crystallography reveals a monoclinic crystal system () with lattice parameters ) . The planar pyrazole ring facilitates π-π stacking interactions, critical for solid-state stability.

Synthesis and Preparation

Synthetic Routes

The compound is synthesized through two primary methods:

-

Cyclocondensation: Reacting hydrazine derivatives with β-ketoaldehydes under reflux in ethanol (70–80°C, 6–8 hours), followed by chlorination using or (yields 65–75%) .

-

Vilsmeier-Haack Reaction: Formylation of 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazole-3-one using , yielding a carbaldehyde intermediate .

Industrial Production

Scaled-up synthesis employs continuous flow reactors to optimize yield (≥80%) and purity (≥98%). Post-synthesis purification involves recrystallization from ethanol or chromatography .

Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 227.09 g/mol | |

| Melting Point | 145–148°C | |

| Density | 1.26 g/cm³ | |

| Solubility | Insoluble in water; soluble in DMSO, ethanol |

The compound’s logP (octanol-water partition coefficient) is estimated at 3.2, indicating moderate lipophilicity conducive to membrane permeability.

Biological Activities

Antimicrobial Activity

Pyrazole derivatives demonstrate broad-spectrum antimicrobial effects. In vitro testing against bacterial strains revealed:

| Pathogen | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.25 | 0.50 |

| Escherichia coli | 0.30 | 0.60 |

Mechanistically, the chlorine substituents disrupt microbial cell membranes via hydrophobic interactions .

Applications

Pharmaceutical Development

-

Antimicrobial Agents: Derivatives inhibit DNA gyrase in bacteria, a target for novel antibiotics .

-

Anticancer Drugs: Inhibits Aurora-A kinase (), a regulator of mitotic progression.

Industrial Uses

-

Agrochemicals: Serves as a precursor for herbicides targeting acetolactate synthase (ALS) .

-

Coordination Chemistry: Forms stable complexes with transition metals (e.g., Cu²⁺, Zn²⁺) for catalytic applications .

Crystallographic Insights

Single-crystal X-ray diffraction confirms a monoclinic lattice with . Key bond lengths include:

-

N1–C2: 1.34 Å

-

C3–Cl1: 1.73 Å

-

C5–Cl2: 1.71 Å

The dihedral angle between the pyrazole and chlorophenyl rings is 85.2°, minimizing steric strain .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume